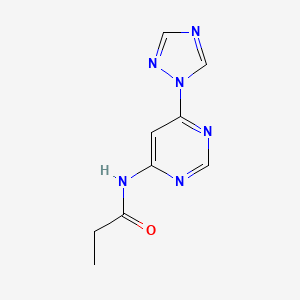
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide”, involves various chemical reactions . The structures of these derivatives were confirmed by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” and similar compounds was established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” and similar compounds are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” and similar compounds were analyzed using various techniques .Aplicaciones Científicas De Investigación
Synthesis of Novel Pyrazolopyrimidines Derivatives
A study by Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives to evaluate their anticancer and anti-5-lipoxygenase agents. This research illustrates the chemical versatility of pyrimidine derivatives in synthesizing compounds with significant biological activities (Rahmouni et al., 2016).
Development of Hydrogen-bonded Supramolecular Assemblies
Fonari et al. (2004) explored novel pyrimidine derivatives as ligands for co-crystallization, leading to the formation of unique 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions. This study showcases the application of pyrimidine-based compounds in creating intricate molecular architectures with potential implications in material science and molecular engineering (Fonari et al., 2004).
Antitumor and Antimicrobial Activities of Enaminones
Research conducted by Riyadh (2011) delved into the synthesis of substituted pyrazoles with antitumor and antimicrobial activities, utilizing enaminones as key intermediates. This work underscores the importance of pyrimidine derivatives in synthesizing bioactive molecules for potential therapeutic applications (Riyadh, 2011).
Heterocyclic Synthesis for CNS Depressants
Okafor et al. (1982) investigated the synthesis of open azaphenothiazines from pyrimidine derivatives, demonstrating CNS-depressant activities. This study highlights the role of such compounds in developing new pharmacological agents targeting the central nervous system (Okafor et al., 1982).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c1-2-9(16)14-7-3-8(12-5-11-7)15-6-10-4-13-15/h3-6H,2H2,1H3,(H,11,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTAEQWHTGNJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NC=N1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


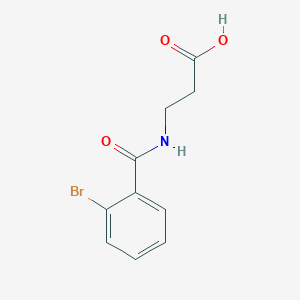
![2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2686984.png)
![(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide](/img/structure/B2686985.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2686987.png)
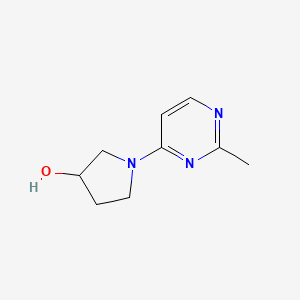
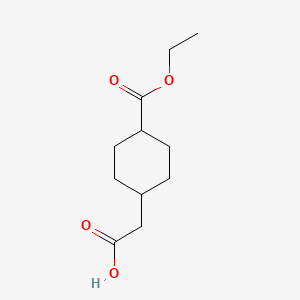
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2686991.png)
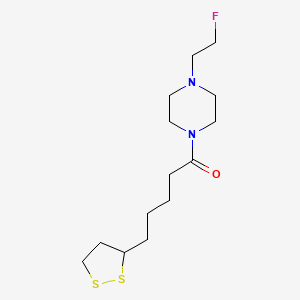
![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)
![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2686998.png)
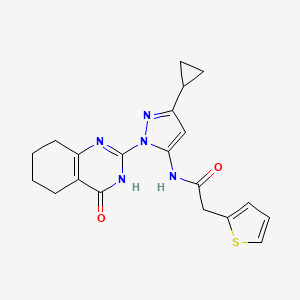
![1-(7-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2687001.png)
